molecular formula C12H13N5O4 B1221686 Carprazidil CAS No. 68020-77-9

Carprazidil

Cat. No. B1221686
CAS RN: 68020-77-9
M. Wt: 291.26 g/mol
InChI Key: LIQCCUFOYBAGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04256886

Procedure details

53 Mg. of methyl 2-amino-6-[3,6-dihydro-1(2H)-pyridyl]-4-pyrimidinecarbamate-3-oxide are dissolved in 5 ml. of methylene chloride. The solution is cooled to 0° C. and treated with 0.2 ml. of triethylamine and 0.12 ml. of 20% phosgene in toluene. The mixture is stirred for 30 minutes and then treated with 0.5 ml. of concentrated sodium hydroxide and 10 ml. of water. After stirring for 15 minutes, the two phases are separated, and the organic phase is again washed with water. The combined aqueous phases are acidified with hydrochloric acid, there being obtained pure methyl 5-[3,6-dihydro-1(2H)-pyridyl]-2-oxo-2H-[1,2,4]-oxadiazolo[2,3-a]pyrimidine-7-carbamate having a melting point of 213°-214° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N+:7]([O-:8])=[C:6]([NH:9][C:10]([O:12][CH3:13])=[O:11])[CH:5]=[C:4]([N:14]2[CH2:19][CH:18]=[CH:17][CH2:16][CH2:15]2)[N:3]=1.C(Cl)Cl.[C:23](Cl)(Cl)=[O:24].[OH-].[Na+]>C1(C)C=CC=CC=1.O.C(N(CC)CC)C>[N:14]1([C:4]2[CH:5]=[C:6]([NH:9][C:10]([O:12][CH3:13])=[O:11])[N:7]3[O:8][C:23](=[O:24])[N:1]=[C:2]3[N:3]=2)[CH2:15][CH:16]=[CH:17][CH2:18][CH2:19]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC(=[N+]1[O-])NC(=O)OC)N1CCC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with 0.2 ml
ADDITION
Type
ADDITION
Details
treated with 0.5 ml
STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the two phases are separated
WASH
Type
WASH
Details
the organic phase is again washed with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(CCC=CC1)C1=NC=2N(C(=C1)NC(=O)OC)OC(N2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.